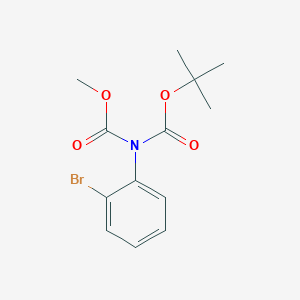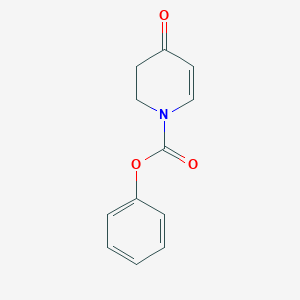
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone, also known as DMDD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMDD is a heterocyclic imidazolidine derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用機序
The mechanism of action of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response.
Biochemical and Physiological Effects:
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects on the body. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in inflammation and immune response. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to enhance the expression of anti-inflammatory cytokines, which promote tissue repair and regeneration. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a protective effect on the liver, kidneys, and other organs.
実験室実験の利点と制限
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has several advantages as a research compound. It is stable, easy to synthesize, and has low toxicity. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to have good solubility in various solvents, which makes it easy to use in lab experiments. However, 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has some limitations as a research compound. It is relatively new, and its mechanism of action is not fully understood. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is also expensive, which may limit its use in some research studies.
将来の方向性
There are several future directions for research on 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone to optimize its use in clinical settings. Additionally, further research is needed to elucidate the mechanism of action of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone and to identify its molecular targets.
合成法
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone can be synthesized using a simple and efficient method that involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea and allyl isothiocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product in high yield and purity.
科学的研究の応用
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most significant applications of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is in the field of cancer research, where it has shown promising results as an anti-cancer agent. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy.
特性
製品名 |
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C15H16N2O3S |
分子量 |
304.4 g/mol |
IUPAC名 |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H16N2O3S/c1-4-7-17-14(18)11(16-15(17)21)8-10-5-6-12(19-2)13(9-10)20-3/h4-6,8-9H,1,7H2,2-3H3,(H,16,21)/b11-8- |
InChIキー |
CVRRBRAONICUDP-FLIBITNWSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)


![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)




![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)

